molecular formula C8H10N4 B3323523 {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine CAS No. 1638767-78-8

{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine

Cat. No.: B3323523
CAS No.: 1638767-78-8
M. Wt: 162.19 g/mol
InChI Key: LBXYYIMFBXGCDE-UHFFFAOYSA-N
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Description

{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused pyrrole and pyrimidine ring system with a methyl group at the 6-position and a methanamine group at the 2-position. It has garnered significant interest in scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by functionalization at the 6-position with a methyl group and at the 2-position with a methanamine group.

    Formation of Pyrrolo[2,3-d]pyrimidine Core: The core structure can be synthesized through cyclization reactions involving appropriate precursors such as 2-aminopyrimidine and α,β-unsaturated carbonyl compounds.

    Methylation at the 6-Position:

    Amination at the 2-Position: The methanamine group can be introduced through nucleophilic substitution reactions using reagents like methanamine hydrochloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or nitriles.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes such as α-amylase, which is relevant for the treatment of diabetes .

Medicine

In medicinal chemistry, this compound derivatives have been investigated for their potential as therapeutic agents. They have shown activity against various biological targets, including kinases and receptors, making them candidates for the development of drugs for diseases such as cancer and inflammatory disorders .

Industry

In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby modulating the biological pathway in which the enzyme is involved . The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions that prevent substrate binding and catalysis.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-d]pyrimidine: The parent compound without the methyl and methanamine groups.

    7H-pyrrolo[2,3-d]pyrimidine-2-ylmethanamine: Similar structure but lacking the methyl group at the 6-position.

    6-methyl-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but lacking the methanamine group at the 2-position.

Uniqueness

The presence of both the methyl group at the 6-position and the methanamine group at the 2-position in {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine imparts unique chemical and biological properties. These functional groups enhance the compound’s reactivity and its ability to interact with biological targets, making it distinct from its analogues.

Properties

IUPAC Name

(6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-5-2-6-4-10-7(3-9)12-8(6)11-5/h2,4H,3,9H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXYYIMFBXGCDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN=C(N=C2N1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101218677
Record name 7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638767-78-8
Record name 7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine, 6-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638767-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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